PDE5 Inhibitory Potency: PDE5-IN-9 vs. Clinical PDE5 Inhibitors
The potency of PDE5-IN-9 against PDE5 is quantified by an IC50 of 11.2 μM, as determined through in vitro enzymatic assays [1]. In stark contrast, clinical PDE5 inhibitors exhibit sub-nanomolar to low-nanomolar potencies. For example, vardenafil has a reported mean IC50 of 0.1 nM, sildenafil an IC50 of 1.6 nM, tadalafil an IC50 of 4.0 nM, and avanafil an IC50 of 5.2 nM [2]. This quantitative comparison highlights that PDE5-IN-9 is a micromolar-affinity tool compound, whereas its clinical counterparts operate in the picomolar to nanomolar range.
| Evidence Dimension | In vitro PDE5 inhibitory activity |
|---|---|
| Target Compound Data | IC50 = 11.2 μM |
| Comparator Or Baseline | Vardenafil (IC50 = 0.1 nM), Sildenafil (IC50 = 1.6 nM), Tadalafil (IC50 = 4.0 nM), Avanafil (IC50 = 5.2 nM) |
| Quantified Difference | PDE5-IN-9 is >70,000-fold less potent than vardenafil; >7,000-fold less potent than sildenafil. |
| Conditions | Enzymatic assay (in vitro) for target compound; native or recombinant human PDE5 for comparators. |
Why This Matters
This extreme potency difference dictates that PDE5-IN-9 is suitable only for research contexts where micromolar concentrations are permissible or desired, such as in chemical biology probe studies or when investigating weaker PDE5 interactions, and it is definitively not a substitute for high-potency clinical agents.
- [1] Paliwal, S., Mittal, A., Sharma, M., Pandey, A., Singh, A., & Paliwal, S. (2015). Pharmacophore and molecular docking based identification of novel structurally diverse PDE-5 inhibitors. Medicinal Chemistry Research, 24(2), 576–587. View Source
- [2] Kedia, G. T., Uckert, S., Assadi-Pour, F., Kuczyk, M. A., & Albrecht, K. (2014). Avanafil for the treatment of erectile dysfunction: initial data and clinical key properties. Therapeutics and Clinical Risk Management, 10, 701–709. View Source
